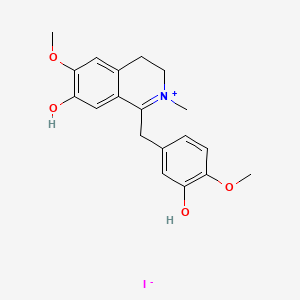

1,2-Dehydro Reticuline Iodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

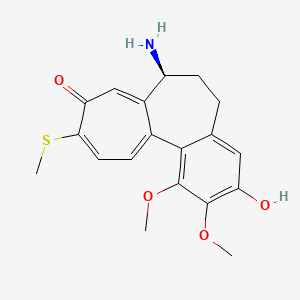

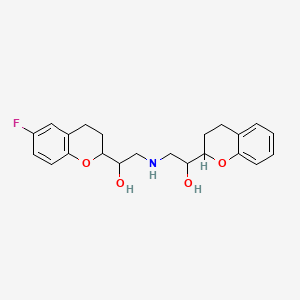

“1,2-Dehydro Reticuline Iodide” is a chemical compound with the molecular formula C19H22INO4 . It is also known by other names such as “1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydroisoquinolin-2-ium-7-ol;iodide” and "3,4-Dihydro-7-hydroxy-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methylisoquinolinium Iodide" .

Molecular Structure Analysis

The molecular weight of “1,2-Dehydro Reticuline Iodide” is 455.3 g/mol . The InChI string representation of its structure is “InChI=1S/C19H21NO4.HI/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12;/h4-5,9-11H,6-8H2,1-3H3,(H-,21,22);1H” and its canonical SMILES representation is "C[N+]1=C(C2=CC(=C(C=C2CC1)OC)O)CC3=CC(=C(C=C3)OC)O.[I-]" .

Physical And Chemical Properties Analysis

“1,2-Dehydro Reticuline Iodide” is a solid compound . It has a melting point of 180-184°C (dec.) . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 455.05936 g/mol . Its topological polar surface area is 61.9 Ų . It has a heavy atom count of 25 .

Applications De Recherche Scientifique

Proteomics Research

1,2-Dehydro Reticuline Iodide: is utilized in proteomics research due to its biochemical properties. It serves as a reference compound for proteomic analysis, aiding in the identification and quantification of proteins within complex biological samples .

Alkaloid Biosynthesis Studies

This compound plays a crucial role in the study of alkaloid biosynthesis , particularly in plants like the opium poppy. It is involved in the conversion process of (S)-reticuline to ®-reticuline, which is a key step in the formation of morphinan alkaloids used for pain relief .

Molecular Mechanism Research

Researchers have explored the molecular mechanisms of radioactive-iodine refractory differentiated thyroid cancer (RAIR-DTC) . Understanding the role of 1,2-Dehydro Reticuline Iodide in these mechanisms can lead to the development of new therapeutic targets and treatments .

Synthetic Chemistry

In synthetic chemistry, 1,2-Dehydro Reticuline Iodide is used as a certified reference material for ensuring highly accurate and reliable data analysis. Its stability and well-defined characteristics make it an ideal standard for chemical assays .

Drug Development

The compound’s involvement in the biosynthesis of morphinan alkaloids makes it significant in the development of new analgesic drugs. By understanding its role in this pathway, researchers can potentially create synthetic routes for producing opiate drugs .

Genetic Engineering

1,2-Dehydro Reticuline Iodide: is also important in genetic engineering research. By studying its role in plant alkaloid production, scientists can engineer plants or microbes to produce specific alkaloids, which has implications for pharmaceutical manufacturing .

Targeted Therapy

Understanding the role of 1,2-Dehydro Reticuline Iodide in thyroid cancer can aid in the development of targeted therapy options. It may help in designing drugs that specifically target the molecular pathways altered in RAIR-DTC .

Orientations Futures

Propriétés

IUPAC Name |

1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydroisoquinolin-2-ium-7-ol;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4.HI/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12;/h4-5,9-11H,6-8H2,1-3H3,(H-,21,22);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKZNQWRHVOGFFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C(C2=CC(=C(C=C2CC1)OC)O)CC3=CC(=C(C=C3)OC)O.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22INO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747457 |

Source

|

| Record name | 7-Hydroxy-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydroisoquinolin-2-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dehydro Reticuline Iodide | |

CAS RN |

21411-21-2 |

Source

|

| Record name | 7-Hydroxy-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydroisoquinolin-2-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium;5H-imidazo[4,5-d]triazin-4-olate](/img/structure/B589128.png)

![7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole](/img/structure/B589135.png)